molecular formula C8H10ClNO2 B3028104 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride CAS No. 1609395-45-0

2-(3-Methylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B3028104
CAS No.: 1609395-45-0
M. Wt: 187.62
InChI Key: JIEJZPKLYBSNHB-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridine-derived compound featuring a methyl substituent at the 3-position of the pyridine ring and an acetic acid moiety at the 2-position, conjugated with hydrochloric acid to form a hydrochloride salt. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

IUPAC Name

2-(3-methylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-3-2-4-9-7(6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJZPKLYBSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-45-0
Record name 2-Pyridineacetic acid, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-45-0
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Record name 2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 3-methylpyridine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-(3-Methylpyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences between 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride and similar compounds include:

Compound CAS No. Molecular Formula Key Features Molecular Weight (g/mol) Solubility Melting Point
2-(3-Methylpyridin-2-yl)acetic acid HCl* N/A C8H10ClNO2 Methyl at pyridine 3-position; acetic acid at 2-position; HCl salt ~187.6 (calc.) Likely water-soluble† Not reported
2-(Pyridin-3-yl)acetic acid HCl 6419-36-9 C7H8ClNO2 Acetic acid at pyridine 3-position; no methyl substituent 173.6 Soluble in water Not reported
2-(1H-Imidazol-5-yl)acetic acid HCl 3251-69-2 C5H7ClN2O2 Imidazole ring instead of pyridine; acetic acid at 5-position; HCl salt 162.57 Soluble in water 218–222°C
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl 1956332-71-0 C9H12Cl2N2O2 Ethyl ester group; amino and chloro substituents on pyridine 263.11 Depends on solvent Not reported

*Hypothetical data inferred from analogs. †Predicted based on hydrochloride salt nature.

Key Observations:
  • Ring System : Imidazole-based analogs (e.g., 3251-69-2) exhibit distinct electronic properties due to the heteroaromatic imidazole ring, which could influence binding interactions in biological systems .
  • Salt Form : Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

2-(3-Methylpyridin-2-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its structure includes a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

The compound is typically encountered as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride group. This solubility enhances its bioavailability compared to the free acid form, which is crucial for its pharmacological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Early studies suggest that this compound may possess anti-inflammatory properties, making it relevant for pain management therapies. It has been linked to mechanisms that modulate inflammatory pathways.
  • Analgesic Properties : The compound has been investigated for its analgesic effects, particularly in models of visceral pain. For instance, N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide (ibu-am5), a derivative of this compound, demonstrated significant efficacy in reducing pain in animal models, surpassing traditional NSAIDs like ibuprofen in potency and exhibiting lower ulcerogenic potential .

Table 1: Comparison of Analgesic Potency

Compound NameEfficacy (mg/kg)Mechanism of ActionReference
Ibuprofen20COX inhibition
ibu-am520FAAH inhibition

The biological activity of this compound is believed to involve interactions with neurotransmitter systems and enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a modulator of the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, a key endocannabinoid associated with pain relief .

Case Studies

  • Visceral Pain Model : In a study comparing the effects of ibu-am5 with ibuprofen in a visceral pain model in mice, ibu-am5 was found to be significantly more effective than ibuprofen at similar doses. It inhibited FAAH more potently than ibuprofen, indicating a promising avenue for developing new analgesics .
  • Neurotransmitter Interaction : Further research is needed to elucidate the specific neurotransmitter systems affected by this compound. Molecular docking studies are suggested to explore binding affinities and interactions with various receptors involved in pain modulation.

Synthesis and Derivatives

Several synthesis methods have been reported for producing this compound. These methods highlight the compound's versatility in synthetic organic chemistry and its potential for developing derivatives with enhanced biological activity.

Table 2: Synthesis Methods

MethodDescription
AmidationReacting with amines to form amides
DecarboxylationLoss of COOH group under specific conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methylpyridin-2-yl)acetic acid hydrochloride
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2-(3-Methylpyridin-2-yl)acetic acid hydrochloride

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